molecular formula C22H21FN2OS B2424645 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223862-98-3

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2424645
CAS RN: 1223862-98-3
M. Wt: 380.48
InChI Key: FJTNPDUSSJBEPD-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a spirocyclic derivative of diazepine, which is a class of compounds that exhibit a wide range of pharmacological activities.

Scientific Research Applications

Analgesic Activity

Spiro heterocycles, such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds, have been investigated for their analgesic properties. Studies have shown that these compounds exhibit significant activity in pain-related assays, indicating their potential as pain management drugs (Cohen et al., 1978).

Anticancer and Antidiabetic Properties

Research on spirothiazolidines and their analogs has revealed promising anticancer and antidiabetic activities. Certain spiro compounds have demonstrated significant anticancer activities against breast and liver carcinoma cell lines, as well as potent inhibitory effects on enzymes involved in diabetes, showcasing their therapeutic potential in both cancer and diabetes management (Flefel et al., 2019).

Supramolecular Chemistry

Fluorination of cyclohexane-5-spirohydantoin derivatives has been studied for its effects on supramolecular interactions. These modifications have implications for designing materials with specific molecular recognition and assembly properties, useful in nanotechnology and materials science (Simić et al., 2021).

Tachykinin Receptor Antagonism

Spiropiperidines have been explored for their role as non-peptide tachykinin NK2 receptor antagonists, presenting a potential therapeutic avenue for treating respiratory disorders by modulating bronchoconstriction (Smith et al., 1995).

properties

IUPAC Name

(3-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-15-7-5-8-16(13-15)19-21(27)25(22(24-19)11-3-2-4-12-22)20(26)17-9-6-10-18(23)14-17/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTNPDUSSJBEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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